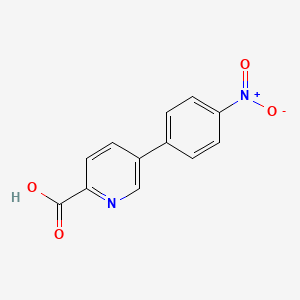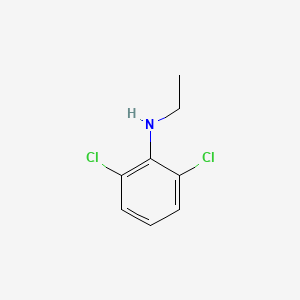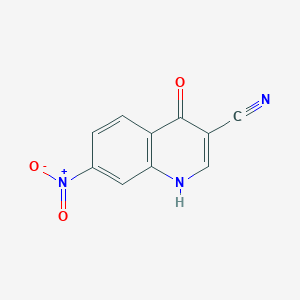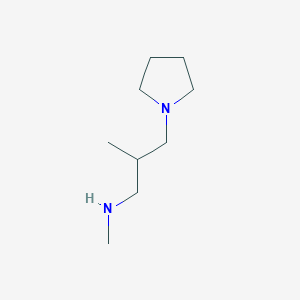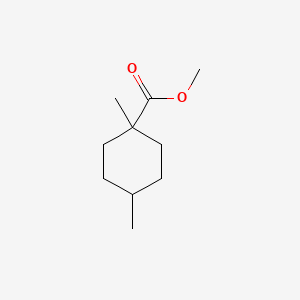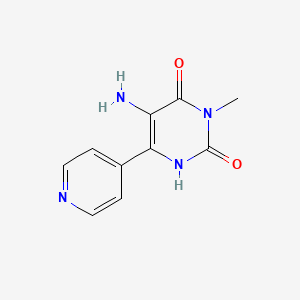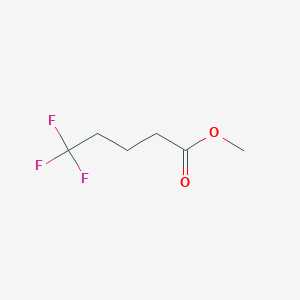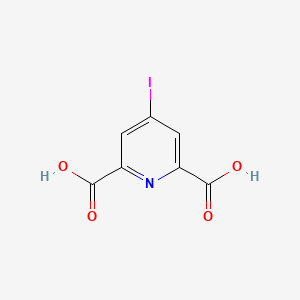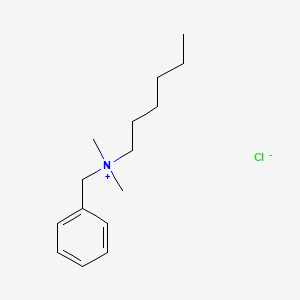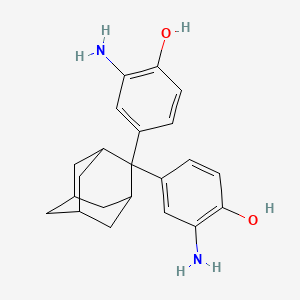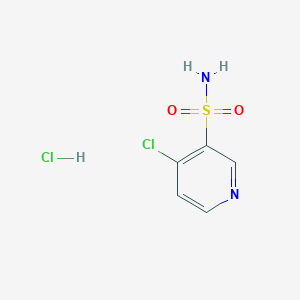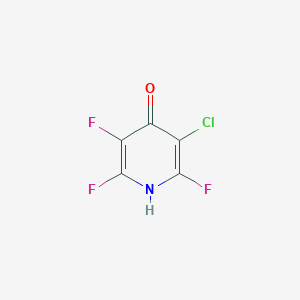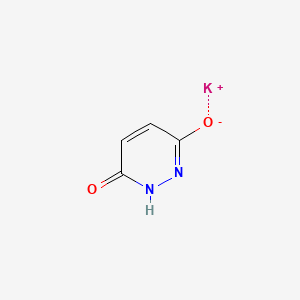
Maleic hydrazide, potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Maleic hydrazide, potassium salt, is a plant growth regulator widely used in agriculture. It is known for its ability to inhibit cell division, which makes it effective in controlling the growth of unwanted plant parts such as suckers in tobacco plants . The compound is often used to prevent sprouting in stored crops like potatoes, onions, and garlic .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Maleic hydrazide is synthesized from maleic anhydride and hydrazine . The reaction involves the formation of a stable, non-volatile, white crystalline powder. The potassium salt form is preferred due to its higher water solubility, which enhances its effectiveness in agricultural applications .
Industrial Production Methods
Industrial production of maleic hydrazide, potassium salt, typically involves the reaction of maleic anhydride with hydrazine under controlled conditions to form maleic hydrazide. This is then reacted with potassium hydroxide to form the potassium salt . The process ensures high purity and stability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Maleic hydrazide, potassium salt, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form products like fumaric acid and succinic acid.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: It can participate in substitution reactions, particularly with basic compounds to form more soluble products.
Common Reagents and Conditions
Common reagents used in reactions with maleic hydrazide include potassium hydroxide, which is used to form the potassium salt, and various oxidizing agents for oxidation reactions .
Major Products Formed
The major products formed from the reactions of maleic hydrazide include fumaric acid, succinic acid, and other derivatives depending on the reaction conditions .
Applications De Recherche Scientifique
Maleic hydrazide, potassium salt, has a wide range of scientific research applications:
Mécanisme D'action
Maleic hydrazide, potassium salt, exerts its effects by inhibiting cell division in plants. It is absorbed by the leaves and translocated to meristematic tissues where it interferes with the synthesis of nucleic acids, thereby preventing cell division . This leads to the suppression of unwanted growth such as suckers in tobacco plants and sprouting in stored crops .
Comparaison Avec Des Composés Similaires
Maleic hydrazide, potassium salt, is unique in its high water solubility and effectiveness as a plant growth regulator. Similar compounds include:
Diethanolamine salt of maleic hydrazide: Used in similar applications but with different solubility properties.
Flumetralin: Another plant growth regulator used in combination with maleic hydrazide for enhanced effectiveness.
Butralin: Often used alongside maleic hydrazide for controlling sucker growth in tobacco.
This compound, stands out due to its high solubility and effectiveness in a wide range of agricultural applications .
Propriétés
Numéro CAS |
51542-52-0 |
|---|---|
Formule moléculaire |
C4H3KN2O2 |
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
potassium;1H-pyridazin-2-ide-3,6-dione |
InChI |
InChI=1S/C4H4N2O2.K/c7-3-1-2-4(8)6-5-3;/h1-2H,(H2,5,6,7,8);/q;+1/p-1 |
Clé InChI |
XVTMKRCXKIHJQK-UHFFFAOYSA-M |
SMILES |
C1=CC(=NNC1=O)[O-].[K+] |
SMILES canonique |
C1=CC(=O)[N-]NC1=O.[K+] |
Key on ui other cas no. |
51542-52-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



